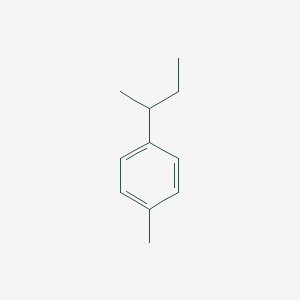

1-Methyl-4-(1-methylpropyl)-benzene

Description

Nomenclature and Structural Context within Alkylbenzenes

1-Methyl-4-(1-methylpropyl)-benzene is an aromatic hydrocarbon. hmdb.ca Its structure features a benzene (B151609) ring substituted with a methyl group and a sec-butyl group at the para position (positions 1 and 4, respectively). nist.govnist.gov This classifies it as an alkylbenzene, a broad class of compounds where one or more hydrogen atoms of a benzene ring are replaced by alkyl groups. wikipedia.org

The systematic IUPAC name for this compound is this compound. nist.govnist.gov It is also known by other names such as 1-methyl-4-sec-butylbenzene. nist.govnist.gov It is important to distinguish this compound from its isomers, which have the same chemical formula (C11H16) but different arrangements of the alkyl groups on the benzene ring. nist.govnist.gov For instance, the well-known p-cymene (B1678584) is an isomer with a methyl group and an isopropyl group. wikipedia.orgwikipedia.org

Table 1: Structural and Chemical Identity of this compound and Related Compounds

| Compound Name | IUPAC Name | Other Names | CAS Number | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | This compound | 1-Methyl-4-sec-butylbenzene | 1595-16-0 | C11H16 | 148.2447 nist.govnist.gov |

| p-Cymene | 1-Methyl-4-(propan-2-yl)benzene | 4-Isopropyltoluene, p-Methylcumene | 99-87-6 | C10H14 | 134.222 wikipedia.org |

| o-Cymene | 1-Methyl-2-(propan-2-yl)benzene | 2-Isopropyltoluene, o-Methylcumene | 527-84-4 | C10H14 | 134.22 wikipedia.org |

| m-Cymene | 1-Methyl-3-(propan-2-yl)benzene | 3-Isopropyltoluene, m-Methylcumene | 535-77-3 | C10H14 | 134.22 |

| sec-Butylbenzene (B1681704) | (1-Methylpropyl)benzene | 2-Phenylbutane | 135-98-8 | C10H14 | 134.2182 nist.gov |

Historical Perspectives on Alkylbenzene Research

The study of alkylbenzenes has a rich history, dating back to the 19th century. A pivotal moment was the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. libretexts.orgwikipedia.orgchemistryviews.org This reaction, which involves the alkylation or acylation of an aromatic ring, provided a general method for synthesizing alkylbenzenes and opened the door to the systematic study of their properties and reactions. wikipedia.orgacs.orgmasterorganicchemistry.com

Initially, research focused on the synthesis and characterization of simple alkylbenzenes. Over time, the industrial importance of these compounds became apparent. For example, long-chain alkylbenzenes became crucial for the production of synthetic detergents. wikipedia.orgnih.gov In the mid-20th century, the alkylation of benzene with tetrapropylene was a common industrial process, though it produced highly branched and environmentally persistent alkylbenzenes. nih.gov This led to the development of linear alkylbenzenes (LABs), which are more biodegradable. nih.gov

The development of catalytic reforming of naphtha in the petroleum industry also significantly contributed to the availability and study of various alkylbenzenes. wikipedia.orgresearchgate.netsetlab.com This process converts low-octane hydrocarbons into high-octane reformates rich in aromatic compounds, including various alkylbenzenes. wikipedia.orgsetlab.com

Current Research Directions and Scholarly Significance

Current research on this compound and related alkylbenzenes is diverse and spans several areas of chemistry.

Catalysis and Synthesis: The synthesis of specific alkylbenzene isomers remains an area of interest. For instance, the alkylation of toluene (B28343) with propylene (B89431) can produce a mixture of cymene isomers, and their separation can be challenging. nih.gov Research continues to explore more selective and efficient catalytic methods for the synthesis of specific alkylbenzenes. Electrocatalytic oxidation has been explored as an environmentally friendly method for synthesizing p-cymene from natural terpenes. rsc.org

Oxidation Chemistry: The oxidation of alkylbenzenes is a significant area of study as it can lead to valuable chemical intermediates. ingentaconnect.comcdnsciencepub.com For example, the oxidation of p-cymene can yield products like 4-methyl acetophenone (B1666503) and cymene hydroperoxide. chemicalbook.com Understanding the relative reactivity of different alkyl groups on the benzene ring during oxidation is a key research focus. ingentaconnect.comcdnsciencepub.com Studies have investigated the oxidation products of p-cymene-2,3-diol, a component of thyme. nih.gov

Biocatalysis and Biodegradation: There is growing interest in the use of microorganisms and enzymes (biocatalysis) for the transformation of alkylbenzenes. youtube.comyoutube.com Some bacteria are capable of degrading p-cymene, and the metabolic pathways involved are under investigation. nih.govnih.govnih.gov This research is relevant for bioremediation and for the development of green chemical synthesis routes.

Atmospheric and Environmental Chemistry: Alkylbenzenes are components of gasoline and are released into the atmosphere from vehicle exhaust. Their reactions in the atmosphere, particularly with hydroxyl radicals, contribute to the formation of secondary organic aerosols. Understanding the atmospheric chemistry of compounds like this compound is important for air quality modeling.

Table 2: Selected Research Findings on Alkylbenzenes

| Research Area | Key Findings |

| Synthesis | The Friedel-Crafts alkylation of toluene with propylene is a common method for producing cymene isomers. wikipedia.org |

| Oxidation | The liquid-phase oxidation of p-cymene can produce a variety of oxygenated derivatives, with the isopropyl group being more susceptible to attack than the methyl group. ingentaconnect.comcdnsciencepub.com |

| Biodegradation | Certain denitrifying bacteria can anaerobically degrade p-cymene by initially attacking the methyl group. nih.govnih.gov |

| Biocatalysis | Recombinant E. coli cells expressing specific enzymes have been used for the biocatalytic synthesis of hydroxylated small molecules from aryl compounds. ebi.ac.uk |

Structure

3D Structure

Properties

CAS No. |

1595-16-0 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

1-butan-2-yl-4-methylbenzene |

InChI |

InChI=1S/C11H16/c1-4-10(3)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |

InChI Key |

LWCFXYMSEGQWNB-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=C(C=C1)C |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Methyl 4 1 Methylpropyl Benzene

Catalytic Alkylation Approaches to Substituted Benzenes

The alkylation of aromatic compounds is a cornerstone of organic synthesis, and the production of 1-Methyl-4-(1-methylpropyl)-benzene is no exception. This process typically involves the electrophilic substitution of a sec-butyl group onto the toluene (B28343) ring. Both homogeneous and heterogeneous catalytic systems have been explored to facilitate this transformation efficiently and selectively.

Friedel-Crafts Alkylation Mechanisms and Selectivity

The classical method for the synthesis of alkylated benzenes is the Friedel-Crafts alkylation. cerritos.eduadichemistry.com This reaction involves the treatment of an aromatic hydrocarbon with an alkylating agent, such as an alkyl halide or an alcohol, in the presence of a Lewis acid or a Brønsted acid catalyst. adichemistry.comresearchgate.net In the case of this compound synthesis, toluene is reacted with a sec-butylating agent like 2-butanol (B46777) or a sec-butyl halide.

The mechanism proceeds through the formation of a sec-butyl carbocation as the electrophile. cerritos.edu The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or a strong acid, facilitates the generation of this carbocation from the alkylating agent. cerritos.eduadichemistry.com The carbocation then attacks the electron-rich toluene ring. The methyl group on the toluene ring is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. Consequently, the primary products are ortho- and para-isomers of sec-butyltoluene. Due to steric hindrance from the methyl group, the para-isomer, this compound, is generally the major product. libretexts.org

A significant challenge in Friedel-Crafts alkylation with primary and secondary alkylating agents is the potential for carbocation rearrangement to a more stable carbocation. cerritos.edu In the case of the sec-butyl carbocation, it is a secondary carbocation and is relatively stable, thus rearrangements are less of a concern compared to primary carbocations. However, the reaction conditions must be carefully controlled to minimize side reactions like polyalkylation, where more than one sec-butyl group is added to the toluene ring. cerritos.edu

Homogeneous Catalysis in Alkylbenzene Synthesis

Homogeneous catalysts, such as AlCl₃, ferric chloride (FeCl₃), and sulfuric acid (H₂SO₄), have been traditionally used for Friedel-Crafts alkylation. cerritos.eduresearchgate.net These catalysts are effective in promoting the reaction at relatively low temperatures. For instance, the alkylation of benzene (B151609) with propylene (B89431) to produce cumene, a structurally related compound, can be efficiently catalyzed by a combination of AlCl₃ and HCl. adichemistry.com

While effective, homogeneous catalysts present several drawbacks, including their corrosive nature, difficulty in separation from the product mixture, and the generation of acidic waste streams, posing environmental concerns. researchgate.net

Heterogeneous Catalysis: Zeolite-Based Systems and Reaction Engineering

To overcome the limitations of homogeneous catalysts, significant research has been directed towards the development of solid acid catalysts, particularly zeolites. researchgate.netmdpi.com Zeolites are crystalline aluminosilicates with well-defined microporous structures, which offer shape-selectivity and can be easily separated from the reaction products and regenerated. mdpi.comyoutube.com

Various types of zeolites, such as H-Y, H-β, H-Mordenite (H-MOR), and ZSM-5, have been investigated for the alkylation of toluene. researchgate.net The catalytic activity of zeolites is attributed to their Brønsted and Lewis acid sites. The pore size and structure of the zeolite play a crucial role in determining the product selectivity. For the synthesis of this compound, zeolites with larger pores are generally preferred to accommodate the diffusion of the reactants and the para-substituted product. mdpi.com

For example, in the analogous tert-butylation of toluene, large-pore zeolites like H-MOR and H-BEA have shown high activity. researchgate.net The para-selectivity can be enhanced by modifying the zeolite structure, for instance, by loading with metal oxides like Fe₂O₃, which can narrow the pore openings and favor the formation of the less bulky para-isomer. rsc.orgrsc.org

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, pressure, and catalyst concentration is essential for an efficient and selective synthesis.

Temperature and Pressure Effects on Alkylation Processes

Temperature is a critical parameter in the alkylation of toluene. Generally, increasing the reaction temperature enhances the reaction rate. However, excessively high temperatures can lead to undesirable side reactions such as dealkylation, isomerization of the product, and catalyst deactivation due to coke formation. libretexts.org For instance, in the alkylation of toluene, at lower temperatures (e.g., 0°C), the kinetic product distribution is favored, while at higher temperatures (e.g., 25°C and above), the thermodynamically more stable meta-isomer can become more prominent due to isomerization. libretexts.org

The effect of temperature on the alkylation of toluene with 1-heptene (B165124) over a Y-type zeolite catalyst showed that the conversion of the olefin increased with temperature. mdpi.com A similar trend can be expected for the sec-butylation of toluene.

Pressure is another important factor, especially for gas-phase reactions or when using volatile reactants. In liquid-phase reactions, the pressure is typically maintained to keep the reactants in the liquid state at the desired reaction temperature.

Catalyst Concentration and Activity Modulation

The concentration of the catalyst significantly influences the rate of the alkylation reaction. A higher catalyst concentration generally leads to a faster reaction rate. However, in the case of homogeneous catalysts, this also increases the cost and the amount of waste generated.

For heterogeneous catalysts like zeolites, the catalyst loading and its activity are key factors. The activity of a zeolite catalyst is related to the number and strength of its acid sites. mdpi.com Modification of zeolites, for example by controlling the silica-to-alumina ratio or through impregnation with metal oxides, can modulate the catalyst's acidity and, consequently, its activity and selectivity. rsc.orgrsc.org In the tert-butylation of toluene with tert-butanol (B103910) over Fe₂O₃-modified Hβ zeolite, a toluene conversion of 54.7% with a para-tert-butyltoluene selectivity of 81.5% was achieved at 190 °C. rsc.orgrsc.org Similar optimization strategies would be applicable to the synthesis of this compound.

The following table summarizes the influence of various parameters on the alkylation of toluene, drawing analogies from studies on similar reactions.

| Parameter | Effect on Toluene Alkylation | Research Findings Analogy (tert-butylation) |

| Catalyst Type | Determines activity, selectivity, and ease of separation. | Zeolites like H-β and H-MOR show high activity. researchgate.netrsc.org |

| Temperature | Affects reaction rate and product distribution (isomerization). | Optimal temperatures are needed to balance conversion and selectivity. libretexts.orgmdpi.com |

| Catalyst Modification | Can enhance para-selectivity by altering pore structure. | Fe₂O₃ modification of Hβ zeolite increased para-selectivity. rsc.orgrsc.org |

| Reactant Ratio | Influences conversion and can minimize side reactions. | A higher toluene to alkylating agent ratio can improve selectivity. |

Substrate Feed Ratios and Stoichiometric Considerations

In the alkylation of toluene to produce this compound, the molar ratio of the reactants is a critical parameter that significantly influences both the conversion of the limiting reactant and the selectivity towards the desired mono-alkylated product. An excess of the aromatic substrate, toluene, is generally favored to minimize the formation of polyalkylated by-products. cerritos.eduub.edu

When the concentration of the alkylating agent is high relative to toluene, the initially formed mono-alkylated product, being more nucleophilic than toluene itself due to the electron-donating nature of the alkyl group, can undergo further alkylation. cerritos.educhemguide.co.uk This leads to the formation of di- and tri-substituted products. Therefore, maintaining a higher toluene to alkylating agent ratio suppresses these consecutive reactions. For instance, in the alkylation of toluene with 1-hexene, increasing the toluene concentration led to a decrease in double-bond isomerization of the alkene and an increase in toluene alkylation. ub.edu Similarly, in the alkylation of toluene with 1-heptene, the highest conversion was achieved at the highest toluene-to-alkene ratio of 8:1. mdpi.com

The stoichiometry of the Friedel-Crafts alkylation reaction is theoretically a 1:1 molar ratio between the aromatic compound and the alkylating agent. However, in practice, to maximize the yield of the mono-substituted product and control the formation of by-products, the ratio is often adjusted.

| Reactants | Toluene:Alkene Molar Ratio | Key Observation | Reference |

|---|---|---|---|

| Toluene and 1-Hexene | Increased Toluene Concentration | Increased toluene alkylation and decreased olefin dimerization. | ub.edu |

| Toluene and 1-Heptene | 8:1 | Highest conversion of 1-heptene (~96%). | mdpi.com |

| Toluene and Amylenes | 3:1 and 10:1 | Alkylation was the main reaction with high selectivity to amyltoluenes (>81%). Di-alkylation decreased at higher ratios. | ub.edu |

By-product Formation and Isomer Control in Alkylbenzene Synthesis

The synthesis of a specific alkylbenzene isomer like this compound is often complicated by the formation of undesired by-products and other isomers. stackexchange.com Understanding and controlling these side reactions is crucial for optimizing the yield of the target molecule.

A primary challenge in Friedel-Crafts alkylation is the potential for over-alkylation. cerritos.edu The initial product, a monoalkylbenzene, is more reactive than the starting benzene ring because the added alkyl group is electron-donating, activating the ring towards further electrophilic attack. cerritos.educhemguide.co.uk This can lead to the formation of di- and even tri-substituted products. ub.edu For example, in the alkylation of toluene with 1-hexene, both di- and tri-hexyltoluenes were identified as by-products. ub.edu The extent of this polysubstitution is highly dependent on the reaction conditions, particularly the molar ratio of the reactants. ub.edu Using a large excess of the aromatic compound helps to minimize this side reaction by increasing the probability that the electrophile will react with a molecule of the starting material rather than the more reactive product. cerritos.edu

In the alkylation of toluene, the incoming alkyl group can attach to the ortho, meta, or para positions of the methyl group. libretexts.org Under kinetic control, which typically occurs at lower temperatures, the reaction rates determine the product distribution. stackexchange.comsciencemaniachem.com The ortho and para isomers are generally favored due to the electron-donating and directing effects of the methyl group. stackexchange.com However, Friedel-Crafts alkylations are often reversible, especially at higher temperatures and with strong Lewis acid catalysts. adichemistry.comstackexchange.com This reversibility allows for the isomerization of the initially formed kinetic products to the more thermodynamically stable isomers. stackexchange.com

In many cases, the meta isomer is the most thermodynamically stable due to reduced steric hindrance. stackexchange.com For instance, in the alkylation of toluene with 2-chlorobutane, the meta-sec-butyltoluene was observed as the predominant product under certain conditions, reflecting thermodynamic control. acs.org The rearrangement from a kinetically favored product ratio to a thermodynamic one can be significant; for example, an initial ortho/meta/para ratio can shift to one where the meta isomer dominates. acs.org

| Reaction Condition | Control Type | Major Product(s) | Reference |

|---|---|---|---|

| Low Temperature | Kinetic | Ortho and Para Isomers | stackexchange.comsciencemaniachem.com |

| High Temperature | Thermodynamic | Meta Isomer | acs.orgstackexchange.com |

Transalkylation is a reaction in which an alkyl group is transferred from one aromatic molecule to another. wikipedia.org This process is particularly relevant in the production of xylenes (B1142099) and other alkylbenzenes in the petrochemical industry. wikipedia.org In the context of this compound synthesis, transalkylation can occur, leading to a redistribution of alkyl groups and the formation of a mixture of products, including benzene, xylenes, and poly-alkylated benzenes. wikipedia.orgnefthim.com

This reaction is an equilibrium-driven process catalyzed by acids, similar to the initial alkylation. adichemistry.com It can be viewed as a combination of dealkylation and re-alkylation steps. adichemistry.com For example, a disubstituted benzene can undergo dealkylation to form a monosubstituted benzene and an alkyl cation, which can then alkylate another aromatic ring. This process allows for the conversion of overproduced or less desired alkylaromatics into more valuable ones. wikipedia.org

Alternative Synthetic Routes to this compound Derivatives

While Friedel-Crafts alkylation is a primary method, other synthetic strategies can be employed to produce this compound and its derivatives. One such alternative involves the use of Grignard reagents. For instance, the reaction of para-methylphenylmagnesium bromide with s-butyl bromide can yield 1-sec-butyl-4-methylbenzene. lookchem.com

Another approach involves the modification of existing alkylbenzenes. For example, the side-chain alkylation of toluene with olefins like ethylene (B1197577) can introduce an alkyl group to the methyl substituent rather than the aromatic ring, leading to different structural isomers. utwente.nl While not a direct route to the title compound, this highlights the versatility of alkylation chemistry in generating a wide range of alkylaromatic structures.

Chemical Transformations and Reactivity of 1 Methyl 4 1 Methylpropyl Benzene

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring, proceeding through a two-step mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org The initial step, which is the rate-determining step, involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as a benzenonium or arenium ion. libretexts.orglibretexts.orgbyjus.commsu.edu In the subsequent fast step, a proton is eliminated from the intermediate, restoring the aromaticity of the ring. libretexts.orgmsu.edu

Regioselectivity Governed by Alkyl Substituents

In the case of 1-methyl-4-(1-methylpropyl)-benzene, also known as p-cymene (B1678584), the two alkyl substituents—a methyl group and a sec-butyl group—on the benzene ring influence the position of incoming electrophiles. Both the methyl and the sec-butyl groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. libretexts.org These alkyl groups are ortho, para-directors, which means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orglibretexts.orgyoutube.com

The directing effect of alkyl groups stems from their electron-donating inductive effect. libretexts.org This effect pushes electron density into the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org The increased electron density is particularly concentrated at the ortho and para positions, making these sites more favorable for electrophilic attack. organicchemistrytutor.com For this compound, the positions ortho to the methyl group are also meta to the sec-butyl group, and the positions ortho to the sec-butyl group are meta to the methyl group. Since both groups direct to the positions ortho and para to themselves, the substitution pattern will be a result of the combined directing effects.

Mechanistic Insights into Intermediate Benzenonium Ions

The regioselectivity of electrophilic aromatic substitution is explained by the stability of the intermediate benzenonium ion (also referred to as an arenium ion or sigma complex). byjus.commsu.eduunacademy.com When an electrophile attacks the benzene ring, a positively charged intermediate is formed where the aromaticity is temporarily disrupted. libretexts.orgbyjus.com This carbocation is stabilized by resonance, with the positive charge delocalized over three carbon atoms of the ring. byjus.com

For substituted benzenes, the stability of the benzenonium ion is influenced by the nature and position of the substituent. In the case of alkyl-substituted benzenes like this compound, the electron-donating alkyl groups stabilize the positive charge of the benzenonium ion. libretexts.org This stabilization is most effective when the electrophile attacks at the ortho or para positions relative to the alkyl group. youtube.comlibretexts.org This is because in the resonance structures for ortho and para attack, one of the contributing structures places the positive charge directly on the carbon atom bearing the alkyl group. libretexts.org The alkyl group can then directly stabilize the adjacent positive charge through its inductive effect. libretexts.org For meta attack, none of the resonance structures allow for this direct stabilization by the alkyl group. youtube.com Consequently, the transition states leading to the ortho and para substituted products are lower in energy, and these products are formed preferentially. organicchemistrytutor.com

Benzylic Reactivity and Side-Chain Modifications

The carbon atoms of the alkyl groups directly attached to the benzene ring are known as benzylic carbons. These positions exhibit enhanced reactivity due to their proximity to the aromatic ring. lumenlearning.com

Oxidation Reactions to Carboxylic Acid Derivatives

The alkyl side-chains of this compound can be oxidized to carboxylic acid groups. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert an alkylbenzene to a benzoic acid derivative. libretexts.orglibretexts.org For this reaction to occur, the benzylic carbon must have at least one hydrogen atom attached. libretexts.orgyoutube.com In the case of this compound, both the methyl and the sec-butyl groups have benzylic hydrogens.

The oxidation of p-cymene can lead to terephthalic acid, a significant industrial chemical. nih.gov This conversion can be achieved using various oxidizing agents, including nitric acid, or through catalytic processes. nih.govorgsyn.org For instance, the oxidation of p-cymene with sodium dichromate and sulfuric acid yields terephthalic acid. orgsyn.org More sustainable methods involve the use of heterogeneous catalysts like Mn-Fe mixed-oxides with oxygen as the oxidant. nih.govresearchgate.net The reaction proceeds through several intermediate products, including p-toluic acid and p-methylacetophenone. researchgate.netacs.org The yield of terephthalic acid can be influenced by reaction conditions such as temperature, pressure, and catalyst composition. nih.govacs.org

| Oxidizing System | Major Product(s) | Yield | Reference |

|---|---|---|---|

| Sodium Dichromate / Sulfuric Acid | Terephthalic Acid | Not specified | orgsyn.org |

| Mn-Fe mixed-oxide / O₂ | Terephthalic Acid | 51% | nih.gov |

| Co(NO₃)₂ / MnBr₂ / Air | Terephthalic Acid | ~70% | acs.orgbath.ac.uk |

| Co(NO₃)₂ / MnBr₂ / O₂ | p-Toluic Acid | 55-60% | acs.orgbath.ac.uk |

| CoBr₂ / Mn(OAc)₂ / Air | p-Methylacetophenone | 55-60% | acs.orgbath.ac.uk |

Free-Radical Reaction Mechanisms at the Benzylic Position

The benzylic C-H bonds in alkylbenzenes are weaker than typical alkane C-H bonds. libretexts.org This is because the benzylic radical formed upon homolytic cleavage of this bond is stabilized by resonance with the aromatic ring. libretexts.orglibretexts.orgyoutube.com This increased stability makes the benzylic position susceptible to free-radical reactions, such as halogenation. wikipedia.org

Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. libretexts.orgchemistrysteps.com The reaction proceeds via a free-radical chain mechanism. libretexts.orgwikipedia.org The process is initiated by the formation of a bromine radical, which then abstracts a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. libretexts.orgyoutube.comyoutube.com This benzylic radical then reacts with a molecule of Br₂ (produced from the reaction of HBr with NBS) to form the benzylic bromide and a new bromine radical, which continues the chain. libretexts.orgyoutube.com

Catalytic Oxidation Processes and Hydroperoxide Intermediates

The liquid-phase oxidation of p-cymene, often utilizing molecular oxygen or air, is a significant industrial process that proceeds through hydroperoxide intermediates. researchgate.netcdnsciencepub.com The reaction is complex due to the presence of two reactive alkyl groups, the methyl and the isopropyl group. researchgate.net The oxidation can be directed towards specific products by controlling the reaction conditions and the choice of catalyst. researchgate.net

Derivatization Strategies for Advanced Chemical Synthesis

The presence of both a secondary and a primary alkyl group, along with an activatable aromatic ring, provides multiple avenues for the strategic derivatization of this compound. These strategies are pivotal for the synthesis of more complex molecules with potential applications in various fields of chemistry.

The alkyl side chains of this compound can be chemically modified through various reactions, primarily oxidation and halogenation, to introduce new functional groups.

Oxidation:

The liquid-phase oxidation of alkylbenzenes is a well-established industrial process. In the case of this compound, oxidation can selectively target either the methyl or the sec-butyl group, depending on the reaction conditions and catalysts used.

The oxidation of the sec-butyl group typically proceeds via a benzylic hydrogen abstraction to form a hydroperoxide intermediate. This intermediate can then be converted to other functional groups. For instance, the oxidation of the closely related p-cymene (1-methyl-4-isopropylbenzene) has been studied extensively. Catalytic oxidation of p-cymene can yield tertiary cymene hydroperoxide with high selectivity, which can then be cleaved to produce p-cresol (B1678582) and acetone. vaia.com Similar principles apply to this compound, where oxidation of the sec-butyl group would be expected to yield a corresponding hydroperoxide, which can then be transformed into 4-methylacetophenone and other derivatives.

The methyl group can also be oxidized to a carboxylic acid. For example, the oxidation of para-tert-butyl toluene (B28343) to para-tert-butyl benzoic acid is an established industrial process. lew.ro

| Starting Material | Reagents and Conditions | Major Product(s) | Research Findings |

| p-cymene (analog) | Air, V₂O₅/Co/Mn catalyst, gas/liquid phase | Terephthalic acid | Two-step oxidation process where the isopropyl group is initially attacked. libretexts.org |

| p-cymene (analog) | O₂, Ru/CeO₂ catalyst | Tertiary cymene hydroperoxide, p-methylacetophenone | Efficient and selective oxidation of the isopropyl group. vaia.com |

| sec-Butylbenzene (B1681704) (analog) | Air, optional catalyst (e.g., BaMnO₄) | sec-Butylbenzene hydroperoxide | The hydroperoxide can be decomposed to phenol (B47542) and methyl ethyl ketone. researchgate.net |

| Toluene (analog) | O₂, Mn₃O₄/CNTs catalyst | Benzyl alcohol, Benzaldehyde | Selective oxidation of the methyl group under solvent-free conditions. mdpi.com |

Free-Radical Halogenation:

Free-radical bromination of the alkyl side chains can also be achieved. In the case of sec-butyl benzene, free-radical bromination leads to the formation of a major product where the bromine atom substitutes a hydrogen at the benzylic position of the sec-butyl group. chegg.com This is due to the higher stability of the resulting benzylic radical intermediate. For this compound, selective bromination at the benzylic position of the sec-butyl group would be the expected major pathway under free-radical conditions. oregonstate.edu

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing alkyl substituents play a crucial role in determining the position of the incoming electrophile. Both the methyl and sec-butyl groups are electron-donating groups, which activate the aromatic ring towards electrophilic attack and direct incoming substituents to the ortho and para positions relative to themselves. libretexts.org

Nitration:

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. For this compound, the incoming nitro group will be directed to the positions ortho to the alkyl groups. Given the para-substitution of the alkyl groups, the possible products are 2-nitro-1-methyl-4-(1-methylpropyl)-benzene and 3-nitro-1-methyl-4-(1-methylpropyl)-benzene. The steric hindrance from the bulkier sec-butyl group may influence the isomer distribution. In the nitration of the similar compound, methylbenzene (toluene), the major products are 2-nitromethylbenzene and 4-nitromethylbenzene, with only a small amount of the meta isomer. lookchem.combyu.edu

| Aromatic Substrate (Analog) | Reagents and Conditions | Product Distribution |

| Toluene | HNO₃, H₂SO₄, 30°C | ~58% 2-nitrotoluene, ~37% 4-nitrotoluene, ~5% 3-nitrotoluene |

| Anisole | aq. HNO₃, SDS | 95% yield, 80% para-isomer |

Halogenation:

Halogenation, such as bromination or chlorination, can be achieved using a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The halogen will substitute a hydrogen atom on the aromatic ring, with a preference for the positions ortho to the alkyl groups. For instance, the electrophilic bromination of 4-(sec-butyl)benzene yields 1-bromo-4-(sec-butyl)benzene.

Friedel-Crafts Acylation:

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgchemguide.co.uk This reaction is a valuable method for synthesizing aromatic ketones. For this compound, acylation is expected to occur at the positions ortho to the activating alkyl groups. However, steric hindrance from the sec-butyl group can significantly influence the regioselectivity, often favoring substitution at the less hindered ortho position relative to the methyl group. In the acylation of toluene, the major product is the 4-acyltoluene due to steric effects. chemguide.co.uk

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-methyl-4-(1-methylpropyl)-benzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-methyl-4-(1-methylpropyl)-benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-1-methyl-4-(1-methylpropyl)-benzene |

Sulfonation:

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid. Similar to other electrophilic aromatic substitution reactions, the sulfonyl group will be directed to the positions ortho to the alkyl substituents. The sulfonation of p-cymene, a close analog, yields the 2-sulfonic acid derivative. vaia.com

Advanced Analytical Methodologies for 1 Methyl 4 1 Methylpropyl Benzene

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of chemical compounds, relying on the differential distribution of analytes between a stationary phase and a mobile phase. conquerscientific.comwisc.edu For a non-polar compound like 1-Methyl-4-(1-methylpropyl)-benzene, several chromatographic methods can be optimized for effective separation and analysis.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds such as this compound. Method development focuses on optimizing parameters to achieve high resolution, good peak shape, and short analysis times.

Method Development: The development of a robust GC method begins with the selection of an appropriate capillary column. For aromatic hydrocarbons, a non-polar or mid-polarity stationary phase is typically chosen. A low-bleed column designated for mass spectrometry (MS) is preferable as it minimizes baseline noise and enhances sensitivity. chromatographyonline.com

Optimization Strategies:

Column Dimensions: The use of shorter, narrower columns can significantly reduce analysis time while maintaining chromatographic efficiency. gcms.czsepscience.com For instance, transitioning from a 30-meter column to a 10- or 15-meter column can decrease elution times substantially. sepscience.com

Carrier Gas: While helium is traditionally used, hydrogen offers higher optimal linear velocities, leading to faster separations without compromising resolution. sepscience.com Method translation software can assist in adjusting parameters when switching carrier gases. sepscience.com

Temperature Programming: A steep oven temperature ramp can accelerate the elution of compounds. gcms.czsepscience.com The initial oven temperature, ramp rate, and final temperature must be carefully optimized to ensure separation from other closely-eluting isomers or matrix components.

Injector System: A cooled injection system (CIS) can be optimized for efficient transfer of analytes to the column, with parameters such as solvent venting time and splitless time being critical for maximizing recovery and reproducibility. researchgate.net

Below is a table summarizing optimized GC parameters for the analysis of aromatic hydrocarbons like this compound.

Table 1: Optimized GC-MS Parameters for Aromatic Hydrocarbon Analysis

| Parameter | Optimized Setting |

|---|---|

| Column | Low-bleed 5% Phenyl Methylpolysiloxane (e.g., TG-5SilMS), 15 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Hydrogen at a constant flow of 1.5 mL/min |

| Oven Program | Start at 60°C (hold 1 min), ramp at 25°C/min to 280°C (hold 2 min) |

| Injector | Splitless mode, 250°C |

| Detector (MS) | Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C |

| MS Mode | Scan (m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds based on their interactions with a stationary and mobile phase. conquerscientific.com For aromatic compounds, reversed-phase HPLC is a common and effective approach. conquerscientific.com

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. conquerscientific.com this compound, being a hydrophobic compound, is well retained on such columns. sielc.com The separation can be fine-tuned by adjusting the mobile phase composition. sielc.com Phenyl-Hexyl stationary phases are particularly effective for separating aromatic compounds due to π-π interactions, providing unique selectivity. mac-mod.com

Method optimization involves adjusting the ratio of the organic modifier (like methanol or acetonitrile) to water in the mobile phase. mac-mod.comrsc.org A higher concentration of the organic solvent will decrease the retention time of non-polar compounds. The method can be run under isocratic conditions (constant mobile phase composition) or gradient conditions (composition changes over time) to achieve optimal separation of complex mixtures. rsc.org

Table 2: Example HPLC Conditions for Aromatic Compound Separation

| Parameter | Condition |

|---|---|

| Column | Phenyl-Hexyl, 4.6 x 50 mm, 2.7 µm particle size |

| Mobile Phase | Isocratic mixture of 77% Methanol and 23% Water |

| Flow Rate | 1.8 mL/min |

| Temperature | 40°C |

| Detection | UV at 254 nm |

| Injection Volume | 1.0 µL |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for separating components of a mixture. libretexts.org It is widely employed on an analytical scale to monitor the progress of a chemical reaction or to assess the purity of a sample during purification. wisc.edulibretexts.org

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent like silica gel or alumina coated on a plate, and a mobile phase, which is a solvent or solvent mixture that moves up the plate via capillary action. wisc.eduorgchemboulder.com For a non-polar compound like this compound, a non-polar mobile phase such as hexanes, possibly with a small amount of a slightly more polar solvent like ethyl acetate, would be used with a polar silica gel stationary phase.

The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The Rf value is unique to a compound under specific conditions (stationary phase, mobile phase, temperature) and can be used for identification. libretexts.org Because organic compounds are often colorless, visualization is typically achieved using a UV lamp, as compounds can quench the fluorescence of a dye impregnated into the TLC plate, appearing as dark spots. miamioh.edulibretexts.org

Table 3: Example Rf Values for Aromatic Compounds in Different Solvent Systems on Silica Gel TLC

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |

|---|---|---|

| This compound | 100:0 (Pure Hexane) | 0.85 |

| Toluene (B28343) | 100:0 (Pure Hexane) | 0.80 |

| Benzyl Alcohol | 90:10 | 0.45 |

| Benzoic Acid | 80:20 (+1% Acetic Acid) | 0.30 |

Size Exclusion Chromatography (SEC) separates molecules based on their size, or more precisely, their hydrodynamic volume. wikipedia.orgharvard.educhromatographyonline.com The technique employs a column packed with porous beads. wikipedia.orgchromatographyonline.com Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. wikipedia.orgchromatographyonline.com Smaller molecules penetrate the pores to varying extents, leading to a longer path and later elution. wikipedia.orgchromatographyonline.com

For the characterization of aromatic compounds, a specialized form called Aromatic-Selective Size Exclusion Chromatography (ASSEC) can be employed. nih.govbohrium.com This method can separate aromatic compounds based on the extent of their alkylation. nih.govnih.govresearchgate.net An increase in alkylation leads to a larger molecular size, which in turn results in an earlier elution time in SEC. nih.govresearchgate.net Amino-bonded or cyano-bonded silica phases can be used in ASSEC to achieve separations based on the number of alkyl carbon atoms. nih.govbohrium.com This technique is particularly valuable in complex mixtures like petroleum fractions to characterize the distribution of aromatic compounds. nih.govnih.gov

Quantitative Analysis in Complex Mixtures and Matrices

Beyond separation, the precise quantification of this compound is crucial. This requires the development of robust analytical methods that account for instrumental variations and matrix effects.

Quantitative analysis in chromatography is most reliably performed using a calibration curve and an internal standard (ISTD). epa.govtdi-bi.com

An internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. epa.gov It is added in a known, constant concentration to all standards and samples. nih.govacs.org The ISTD helps to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of the quantification. epa.govgcms.cz For volatile organic compounds like this compound, an ideal internal standard would be an isotopically labeled version of the analyte (e.g., deuterated) or a structurally similar compound with a distinct retention time (e.g., 1-ethyl-4-propylbenzene). nih.gov

A calibration curve is established by analyzing a series of standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard. tdi-bi.comnih.gov A plot is generated of the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte. tdi-bi.com This curve should be linear over the expected concentration range of the samples, with a correlation coefficient (r²) greater than 0.995 indicating good linearity. nih.govresearchgate.net The concentration of the analyte in an unknown sample is then determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve. nist.gov

Table 4: Example Data for a 5-Point Calibration Curve for this compound using GC-MS

| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/ISTD) |

|---|---|---|---|

| 0.5 | 15,250 | 101,500 | 0.150 |

| 1.0 | 31,100 | 102,000 | 0.305 |

| 5.0 | 155,800 | 101,200 | 1.540 |

| 10.0 | 309,500 | 100,500 | 3.080 |

| 20.0 | 625,000 | 101,800 | 6.139 |

Internal Standard: 1-Ethyl-4-propylbenzene at a constant concentration of 5 µg/mL. Resulting Linear Regression: y = 0.302x + 0.001; r² = 0.9998

Detection Limits and Precision Assessment

The determination of trace levels of this compound requires analytical methodologies with high sensitivity and precision. The limits of detection (LOD) and quantification (LOQ) are critical parameters in this regard, establishing the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For structurally similar aromatic monoterpenoids like p-cymene (B1678584), high-performance liquid chromatography (HPLC) methods have been validated, providing insights into the achievable detection limits. For instance, a validated HPLC method demonstrated a limit of detection (LOD) of 0.655 µg/mL and a limit of quantitation (LOQ) of 1.98 µg/mL for p-cymene. Another study reported even lower limits for p-cymene, with an LOD of 0.01 µg/mL and an LOQ of 0.04 µg/mL.

Precision, typically expressed as the relative standard deviation (RSD), assesses the repeatability and intermediate precision of an analytical method. For the analysis of monoterpenoids like p-cymene by HPLC, RSD values of less than 2% have been achieved, indicating high precision. Such low RSD values are crucial for the reliable quantification of this compound in various matrices.

Table 1: Detection Limits and Precision for a Structurally Similar Compound (p-Cymene) using HPLC

| Parameter | Value (Study 1) | Value (Study 2) |

|---|---|---|

| Limit of Detection (LOD) | 0.655 µg/mL | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | 1.98 µg/mL | 0.04 µg/mL |

| Precision (%RSD) | < 2% | Not Reported |

Data from studies on p-cymene, an isomer of this compound, are presented as representative values.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine two or more methods, are indispensable for the comprehensive analysis of complex samples containing this compound. These coupled systems offer enhanced separation efficiency, sensitivity, and specificity, enabling both identification and quantification in a single analytical run.

GC-MS and HPLC-MS Coupling for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification.

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is another critical hyphenated technique, particularly for compounds that are not readily amenable to GC analysis. While this compound is volatile, HPLC-MS can be employed for its analysis in complex liquid matrices. In HPLC-MS, the separation is achieved by HPLC, and the eluent is then introduced into the mass spectrometer for detection and identification. For compounds like p-cymene, HPLC methods have been developed using a mobile phase of acetonitrile and water, which can be compatible with mass spectrometry when a volatile buffer like formic acid is used.

The coupling of these chromatographic techniques with mass spectrometry allows for both the confident identification of this compound, even in the presence of co-eluting substances, and its accurate quantification over a wide dynamic range.

Table 2: Hyphenated Techniques for the Analysis of this compound and its Isomers

| Technique | Separation Principle | Detection Principle | Key Advantages |

|---|---|---|---|

| GC-MS | Volatility and column interaction | Mass-to-charge ratio | High separation efficiency for volatile compounds, definitive identification through mass spectra. |

| HPLC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio | Suitable for less volatile compounds and liquid matrices, versatile separation modes. |

Sample Preparation and Derivatization for Enhanced Analytical Performance

The success of any analytical method for this compound heavily relies on appropriate sample preparation. The primary goals of sample preparation are to isolate the analyte from the sample matrix, pre-concentrate it to detectable levels, and remove interfering substances. For volatile aromatic hydrocarbons, several techniques are commonly employed.

Headspace Analysis: This technique is particularly useful for the analysis of volatile compounds in solid or liquid samples. The sample is sealed in a vial and heated, allowing the volatile analytes to partition into the gas phase (headspace) above the sample. A portion of the headspace gas is then injected into the GC system. Dynamic headspace analysis, also known as purge and trap, involves passing an inert gas through the sample to purge the volatile compounds, which are then trapped on a sorbent material before being thermally desorbed into the GC.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and the analytes adsorb onto the coating. The fiber is then retracted and inserted into the hot injector of a GC, where the analytes are desorbed for analysis.

Liquid-Liquid Extraction (LLE): In LLE, the sample is mixed with an immiscible solvent in which the analyte has a high affinity. After mixing, the two phases are separated, and the solvent containing the analyte is collected and concentrated before analysis.

Derivatization is a chemical modification process used to convert an analyte into a substance that has improved chromatographic or detection characteristics. This is often done to increase volatility, improve thermal stability, or enhance the response of a specific detector. Common derivatization reactions include silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups such as alcohols, phenols, carboxylic acids, and amines. However, for a nonpolar hydrocarbon like this compound, which lacks such active functional groups, derivatization is generally not a necessary or common step for its analysis by GC or HPLC. The inherent volatility and thermal stability of this compound make it directly amenable to these analytical techniques without chemical modification.

Table 3: Common Sample Preparation Techniques for Volatile Aromatic Hydrocarbons

| Technique | Principle | Applicability to this compound |

|---|---|---|

| Headspace Analysis | Partitioning of volatile analytes into the gas phase. | Highly suitable for solid and liquid samples. |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Excellent for trace analysis in various matrices. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Applicable for liquid samples, though may be less common than headspace or SPME for highly volatile compounds. |

Computational Chemistry and Theoretical Studies of 1 Methyl 4 1 Methylpropyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For 1-Methyl-4-(1-methylpropyl)-benzene, these calculations can elucidate its three-dimensional structure, the distribution of electrons, and the energies of its different conformational states.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to determine the electronic structure and molecular geometry of molecules like this compound. These methods can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional shape. For instance, ab initio calculations have been successfully used to study alkyl radical decomposition and addition reactions, which are relevant to the reactivity of the sec-butyl group in this compound. researchgate.net High-level ab initio methods, such as the Gaussian-3 (G3) and CBS (Complete Basis Set) methodologies, are often used to achieve high accuracy in energy calculations for related molecules. nih.gov

Table 1: Representative Ab Initio Methods for Alkylbenzene Studies

| Method | Description | Typical Application |

| Hartree-Fock (HF) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Initial geometry optimization. |

| Møller-Plesset Perturbation Theory (MP2) | Adds electron correlation effects to the HF method, improving accuracy. | More accurate geometry and energy calculations. |

| Coupled Cluster (CC) | A highly accurate method for calculating electronic structure. | High-precision energy calculations for benchmarking. |

| Gaussian-n (Gn) Theories (e.g., G3, G4) | Composite methods that approximate high-level calculations through a series of lower-level calculations. researchgate.net | Accurate thermochemical data. researchgate.net |

| Complete Basis Set (CBS) Methods (e.g., CBS-QB3) | Another set of composite methods aiming for high accuracy. nih.govnih.gov | Accurate thermochemical data. nih.govnih.gov |

This table presents methods commonly applied to related molecules, as specific data for this compound is not available.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT is effective for studying the ground and excited electronic states of organic molecules, including alkylbenzenes. nih.govnih.gov In DFT, the electron density is used as the fundamental variable, which simplifies the calculation compared to wave-function-based methods.

For this compound, DFT calculations with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G(2d,2p) could be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties like ionization potential and electron affinity. nih.govnih.gov Studies on isomers of other energetic compounds have demonstrated the utility of DFT in exploring their structures and properties. nih.govresearchgate.net

Table 2: Potential DFT Applications for this compound

| Property | DFT Functional/Basis Set Example | Significance |

| Optimized Molecular Geometry | B3LYP/6-31G(d) | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequencies | B3LYP/6-31G(d) | Allows for the prediction of the infrared (IR) spectrum. |

| Electronic Energy | M06-2X/6-311++G(d,p) nih.gov | Fundamental for calculating thermochemical properties. |

| Ionization Potential | B3LYP/6-311G(2d,2p) | Relates to the energy required to remove an electron. |

| Electron Affinity | B3LYP/6-311G(2d,2p) | Relates to the energy released when an electron is added. |

This table is illustrative of the methods that would be applied, based on studies of similar compounds. nih.govnih.gov

The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. Mapping the PES is crucial for understanding chemical reactions, conformational changes, and molecular dynamics. For this compound, PES mapping can reveal the energy barriers for the rotation of the sec-butyl and methyl groups.

Furthermore, characterizing transition states on the PES is essential for studying reaction mechanisms. For example, in reactions involving the benzylic protons of the sec-butyl group, computational methods can identify the structure and energy of the transition state, providing insights into the reaction kinetics. libretexts.org Computational studies on tert-butylbenzenium ions have successfully mapped the PES to identify stable intermediates and the transition states for their interconversion, a similar approach could be applied here. nih.gov

Thermochemical Properties and Chemical Equilibria

Thermochemical properties, such as the enthalpy of formation and Gibbs free energy, are critical for understanding the stability and reactivity of a compound. These values can be determined through computational methods, often in conjunction with experimental data for calibration.

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. While experimentally determined values for this compound are not readily found, computational methods can provide reliable estimates. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are a common computational strategy to calculate accurate enthalpies of formation. nih.govresearchgate.net

For instance, the NIST Web Thermo Tables provide an experimentally determined standard enthalpy of formation for the liquid phase of the isomer o-sec-butyltoluene. nist.gov Such data for related isomers can be used to benchmark computational results.

Table 3: Enthalpy of Formation for a Related Isomer

| Compound | Formula | Phase | Standard Enthalpy of Formation (kJ/mol) | Source |

| o-sec-butyltoluene | C11H16 | Liquid | -93.3 ± 1.0 | nist.gov |

This table shows data for a related isomer to illustrate the type of information available.

The Gibbs free energy (G) is a thermodynamic potential that can be used to determine the maximum amount of non-expansion work that can be extracted from a thermodynamically closed system. The standard Gibbs free energy of formation (ΔfG°) is a key indicator of a compound's thermodynamic stability at standard conditions.

Computational chemistry can be used to calculate the Gibbs free energy of this compound. This is typically done by combining the calculated enthalpy with the entropy, which can also be determined from computational frequency calculations. Once the Gibbs free energy of reaction is known, the equilibrium constant (K) for a given reaction can be calculated using the equation:

ΔG° = -RT ln(K)

where R is the ideal gas constant and T is the temperature in Kelvin. This allows for the prediction of the position of equilibrium for reactions involving this compound. For example, calculated Gibbs free energy data is available for the related isomer 1-methyl-4-n-butylbenzene. chemeo.com

Table 4: Calculated Thermochemical Data for a Related Isomer

| Compound | Formula | Property | Value | Unit | Source |

| 1-Methyl-4-n-butylbenzene | C11H16 | Standard Gibbs free energy of formation (ΔfG°) | 144.52 | kJ/mol | chemeo.com |

This table shows calculated data for a related isomer to illustrate the type of information that can be obtained.

Kinetic Modeling and Reaction Rate Predictions

Kinetic modeling is a powerful tool for simulating the behavior of chemical reactions over time. For this compound, understanding its decomposition kinetics is crucial for applications in areas such as combustion and materials science.

The unimolecular decomposition of alkylbenzenes like this compound can be effectively modeled using the Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with the master equation (ME) approach. acs.org This statistical theory is predicated on the assumption that energy is rapidly distributed among all vibrational modes of a molecule before reaction occurs. researchgate.net

The initial decomposition steps for s-butylbenzene are predicted to be the formation of a 1-phenyl-1-ethyl radical and an ethyl radical, or a 1-phenyl-prop-1-yl radical and a methyl radical. acs.org These initial radical products then undergo rapid secondary decomposition. acs.org It is highly probable that this compound follows analogous decomposition pathways, initiated by the cleavage of the C-C bonds in its sec-butyl group. The presence of the methyl group on the benzene (B151609) ring is expected to have a secondary electronic effect on the bond dissociation energies and, consequently, on the reaction rates.

The application of RRKM-ME calculations allows for the determination of microscopic rate constants for these individual elementary reaction steps, providing a detailed picture of the decomposition mechanism. acs.org

The rate constants of unimolecular reactions are often dependent on both temperature and pressure. The RRKM-ME framework is particularly adept at predicting these dependencies. acs.orgnih.gov

The pressure dependence arises from the competition between unimolecular reaction and collisional deactivation of the energized molecule. At low pressures, the energized molecule is more likely to react before it can be deactivated by a collision, leading to a rate constant that is proportional to the pressure. At high pressures, a thermal equilibrium is established, and the rate constant becomes pressure-independent. ustc.edu.cn Studies on other unimolecular reactions have demonstrated that the fall-off region, where the rate constant transitions from pressure-dependent to pressure-independent, can be accurately modeled using RRKM-ME calculations. nih.govresearchgate.net

Based on the study of butylbenzene (B1677000) isomers, a similar complex dependence of reaction rates and product distributions on temperature and pressure is anticipated for this compound. The specific rate constants would be influenced by the slightly different molecular structure and vibrational frequencies resulting from the additional methyl group.

Quantitative Structure-Property Relationship (QSPR) and Solvation Models

QSPR and solvation models are computational tools that correlate the chemical structure of a molecule with its macroscopic properties and behavior in different environments. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net For this compound, QSPR can be used to estimate a variety of properties that are important for understanding its environmental fate and chemical behavior.

While specific QSPR models developed exclusively for this compound are not documented, general models for alkylbenzenes and other aromatic hydrocarbons can provide valuable predictions. acs.orgnih.gov These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure, such as topology, geometry, and electronic properties. nih.gov

For instance, QSPR studies on benzene derivatives have used topological indices to predict properties like thermal energy, heat capacity, and entropy. acs.org Other studies on halogenated anisoles have successfully used descriptors derived from electrostatic potential and molecular volume to predict vapor pressure, octanol/water partition coefficient, and aqueous solubility. nih.gov

Using established QSPR methodologies, it is possible to predict key properties of this compound. A selection of such predicted properties is presented in the table below.

| Property | Predicted Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs free energy of formation | 142.08 | kJ/mol | Cheméo nih.gov |

| Enthalpy of formation at standard conditions (gas) | -39.69 | kJ/mol | Cheméo nih.gov |

| Enthalpy of vaporization at standard conditions | 44.2 | kJ/mol | Cheméo nih.gov |

| Log10 of Water solubility | -4.49 | mol/l | Cheméo nih.gov |

| Octanol/Water partition coefficient (logPoct/wat) | 4.88 | Cheméo nih.gov | |

| Critical Pressure | 2600 | kPa | Cheméo nih.gov |

| Critical Temperature | 661.16 | K | Cheméo nih.gov |

| Normal Boiling Point | 456.68 | K | Cheméo nih.gov |

These predicted values are useful for assessing the likely environmental distribution and persistence of the compound. For example, the high predicted octanol/water partition coefficient suggests a tendency to bioaccumulate in fatty tissues.

The behavior of this compound in a solvent is governed by the nature and strength of intermolecular interactions between the solute and solvent molecules. Solvation models are used to simulate these effects computationally.

As a nonpolar aromatic hydrocarbon, the primary intermolecular interactions involving this compound are van der Waals forces, specifically London dispersion forces. In polar solvents, dipole-induced dipole interactions may also play a role. The study of solvation in mixed solvents has shown that preferential solvation can occur, where one solvent component is enriched in the immediate vicinity of the solute molecule. nih.gov

Computational models for solvation can be broadly categorized into explicit and implicit models. Explicit solvent models treat individual solvent molecules, providing a detailed picture of the solvent structure around the solute, but are computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant, offering a more computationally tractable approach to capture the bulk effects of the solvent. nih.gov

For a molecule like this compound, implicit solvent models can be used to calculate properties such as the free energy of solvation, which is crucial for predicting its solubility and partitioning between different phases. The choice of solvent will significantly influence these properties. For instance, its solubility is expected to be low in water but high in nonpolar organic solvents, a behavior that can be quantified using solvation models. The study of solvent effects on the polarizability of aromatic fluids indicates that both solvation and vibrational contributions are significant and can have opposing effects. wpmucdn.com

Environmental Fate, Transport, and Degradation of 1 Methyl 4 1 Methylpropyl Benzene

Biodegradation Pathways and Kinetics

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the environmental attenuation of 1-methyl-4-(1-methylpropyl)-benzene. The rate and pathway of this degradation are highly dependent on the presence or absence of oxygen and the specific microbial communities present.

Aerobic and Anaerobic Degradation Mechanisms

Under aerobic conditions, the biodegradation of alkylbenzenes like this compound is typically initiated by the enzymatic oxidation of the alkyl side chains. Microorganisms utilize oxygen-dependent enzymes, such as monooxygenases and dioxygenases, to attack either the methyl group or the sec-butyl group. This initial step leads to the formation of corresponding alcohols, aldehydes, and carboxylic acids. Subsequently, the aromatic ring is typically hydroxylated and then cleaved, leading to intermediates that can enter central metabolic pathways.

In the absence of oxygen, or under anaerobic conditions, a different set of microbial processes governs the degradation. For compounds structurally similar to this compound, such as p-cymene (B1678584) (4-isopropyltoluene), distinct anaerobic degradation pathways have been identified in denitrifying bacteria. nih.govnih.govasm.orgkarger.comresearchgate.net One pathway involves the hydroxylation of the benzylic methyl group by a putative p-cymene dehydrogenase, which is then further oxidized. nih.govkarger.com An alternative pathway, observed in other bacterial strains, initiates the breakdown by adding the methyl group to fumarate, forming a (4-isopropylbenzyl)succinate intermediate, which then undergoes further metabolism. nih.govasm.org Both anaerobic pathways ultimately lead to the formation of 4-isopropylbenzoyl-CoA, a central intermediate that undergoes further degradation. nih.govkarger.com These processes are often coupled with the reduction of alternative electron acceptors like nitrate (B79036) or sulfate. researchgate.net

Microbial Metabolism of Alkylbenzene Structures

The microbial metabolism of alkylbenzenes is a well-studied field, providing a framework for understanding the breakdown of this compound. wikipedia.org Aerobic bacteria have evolved a diverse range of oxygenase enzymes to initiate the degradation process. researchgate.net The structure of the alkyl substituent significantly influences the preferred point of initial attack and the subsequent metabolic sequence.

Anaerobic metabolism of alkylbenzenes is particularly notable for its unique activation reactions that overcome the high stability of the hydrocarbon molecule without the use of molecular oxygen. asm.org The addition of the alkyl group to fumarate, as seen in the anaerobic degradation of toluene (B28343) and some p-cymene degraders, is a well-established mechanism catalyzed by benzylsuccinate synthase and its analogs. nih.gov This reaction forms a succinate (B1194679) adduct that can be further metabolized via a specific β-oxidation pathway. nih.gov The alternative, direct hydroxylation of the methyl group, represents another strategy to introduce a functional group that facilitates further breakdown. nih.govkarger.com The specific pathway utilized can depend on the bacterial species and the specific structure of the alkylbenzene. nih.gov

Abiotic Degradation Processes

In addition to microbial action, this compound is subject to abiotic degradation processes, primarily driven by light, which can be significant, particularly in the atmosphere and surface waters.

Photolytic Degradation in Atmospheric and Aquatic Environments

In the atmosphere, this compound is not expected to undergo direct photolysis as it does not absorb sunlight at wavelengths found in the troposphere. However, its primary atmospheric degradation pathway is through reactions with photochemically generated hydroxyl (•OH) radicals. This reaction is expected to be rapid, with the •OH radical adding to the aromatic ring, initiating a series of oxidation reactions that lead to ring cleavage and the formation of various smaller, oxygenated products. While specific kinetic data for this compound is scarce, the half-life for the reaction of benzene (B151609) with •OH radicals is approximately 13.4 days, a process that can be significantly accelerated in polluted atmospheres. epa.gov

In aquatic environments, direct photolysis may play a role, although its significance depends on the absorption spectrum of the compound and the intensity of solar radiation. Studies on other alkylated aromatic compounds, such as alkylated naphthalenes, have shown that photodegradation in water can be a significant removal process, following pseudo-first-order kinetics. nih.gov This process often leads to the formation of various oxygenated transformation products, including alcohols, aldehydes, and ketones. nih.gov The presence of photosensitizing substances in the water, such as dissolved organic matter, can also indirectly contribute to the degradation of the compound. Photocatalytic degradation using semiconductor nanoparticles like TiO2 has also been shown to be effective for the degradation of similar compounds like linear alkylbenzene sulfonates in water. researchgate.netresearchgate.nettums.ac.ir

Hydrolytic Stability in Aqueous Systems

This compound is expected to be hydrolytically stable in aqueous systems under typical environmental pH and temperature conditions. Hydrolysis, the reaction with water, is not a significant degradation pathway for alkylbenzenes because the carbon-carbon bonds of the aromatic ring and the alkyl chains, as well as the carbon-hydrogen bonds, are not susceptible to cleavage by water. quora.com Therefore, this process is not considered a relevant environmental fate pathway for this compound.

Environmental Partitioning and Distribution

The way this compound distributes itself between air, water, soil, and biota is governed by its physical and chemical properties. These partitioning behaviors are key to predicting its environmental concentration and potential exposure pathways.

Key properties influencing the environmental distribution of a chemical include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and Henry's Law constant. epa.gov The octanol-water partition coefficient is a measure of a chemical's tendency to partition between an organic phase (like octanol, which simulates lipids in organisms) and water. A high Kow value indicates a greater tendency to associate with organic matter and bioaccumulate. The Henry's Law constant relates the concentration of a compound in the air to its concentration in water, indicating its volatility from aqueous solutions.

For this compound and its close structural analog p-cymene, these properties suggest a tendency to partition from water into the atmosphere and to sorb to organic matter in soil and sediment.

Below is a table of relevant physical and chemical properties.

| Property | Value | Unit | Compound | Source |

| Molecular Weight | 148.24 | g/mol | This compound | nist.gov |

| Boiling Point | 177 | °C | p-Cymene | wikipedia.org |

| Water Solubility | 23.4 | mg/L | p-Cymene | wikipedia.org |

| logKow | 4.1 | - | p-Cymene | nih.gov |

| Henry's Law Constant | 0.011 | atm·m³/mol | p-Cymene | nih.gov |

| Estimated Koc | ~580 | L/kg | p-Cymene | Calculated |

Note: Data for p-cymene is used as a proxy due to its structural similarity. The Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) is estimated from the logKow value using a standard estimation equation.

The high logKow value suggests that this compound will have a strong tendency to adsorb to soil organic carbon and sediment, limiting its mobility in groundwater. ca.gov The Henry's Law constant indicates that the compound is volatile and will readily partition from surface water into the atmosphere. epa.govnih.gov

Volatilization from Water and Soil Surfaces

The tendency of this compound to volatilize is a significant factor in its environmental distribution. This process is largely governed by the compound's vapor pressure and its Henry's Law Constant. For structurally similar compounds like alkylbenzenes, volatilization from water is a primary dissipation mechanism. ethz.ch The rate of volatilization is influenced by environmental conditions such as water body depth and wind speed. episuite.dev

In the case of soil, volatilization is a major pathway for the removal of volatile organic compounds (VOCs). For toluene, a related compound, the volatilization process from contaminated soil is influenced by factors such as water content, with competitive adsorption between water and the organic molecule playing a role. researchgate.net

Adsorption to Suspended Solids and Sediments

The adsorption of this compound to suspended solids and sediments is primarily governed by its organic carbon-water partition coefficient (Koc). ecetoc.org A higher Koc value indicates a greater tendency for the chemical to bind to organic matter in soil and sediment, reducing its mobility in water. chemsafetypro.com

For nonionic organic compounds like this compound, the Koc can be estimated from the octanol-water partition coefficient (Kow). ecetoc.org Given the lipophilic nature of this compound, it is expected to adsorb to organic-rich solids and sediments, which can act as a sink in aquatic environments. This process is crucial in determining the concentration of the compound that remains dissolved in the water column and is available for transport and biological uptake. The sorption process can be complex and is influenced by the characteristics of the sorbent material, including its organic carbon content, particle size distribution, and the presence of other organic matter. ecetoc.org

Air-Water and Soil-Water Partitioning Coefficients

The partitioning of this compound between environmental compartments is described by several key coefficients. These coefficients are essential for modeling the environmental distribution and fate of the compound.

| Property | Estimated Value | Unit | Method |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.6 | dimensionless | EPI Suite™ |

| Henry's Law Constant | 0.20 (for 1-ethyl-4-methyl-benzene) | atm-m³/mol | Literature |

| Organic Carbon-Water Partition Coefficient (Koc) | Estimated from Log Kow | L/kg | EPI Suite™ |

Data is estimated for this compound or a closely related compound where specified.

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing bioaccumulation potential. sfu.ca The estimated Log Kow of 4.6 for this compound suggests a high affinity for fatty tissues and organic matter.

The soil-water partition coefficient (Koc) describes the chemical's tendency to adsorb to soil and sediment organic carbon. chemsafetypro.com This value can be estimated from the Log Kow and is critical for predicting the mobility of the compound in soil and its potential to leach into groundwater. chemsafetypro.comca.gov

Environmental Monitoring and Detection Strategies

Monitoring for this compound in the environment is essential for understanding its occurrence and distribution. As a volatile organic compound (VOC), its detection often involves methods developed for this broad class of chemicals.

Detection in Groundwater and Aquatic Systems